molecular formula C15H16N2O5 B14436406 1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil CAS No. 78097-06-0

1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil

Cat. No.: B14436406
CAS No.: 78097-06-0
M. Wt: 304.30 g/mol
InChI Key: BVILVUXOHRXCCK-UHFFFAOYSA-N
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Description

1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil is a synthetic organic compound that belongs to the class of uracil derivatives It is characterized by the presence of a benzoyloxy group attached to an ethoxy methyl chain, which is further connected to a methyluracil moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 2-(Benzoyloxy)ethanol: This intermediate is synthesized by reacting benzoyl chloride with ethylene glycol in the presence of a base such as pyridine.

    Formation of 2-(Benzoyloxy)ethoxy methyl chloride: The intermediate 2-(Benzoyloxy)ethanol is then reacted with thionyl chloride to form the corresponding chloride.

    Coupling with 5-methyluracil: The final step involves the reaction of 2-(Benzoyloxy)ethoxy methyl chloride with 5-methyluracil in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy or ethoxy groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoyloxy or ethoxy groups.

    Reduction: Reduced derivatives with the removal of oxygen atoms.

    Substitution: Substituted products with nucleophiles replacing the benzoyloxy or ethoxy groups.

Scientific Research Applications

1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The benzoyloxy and ethoxy groups can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-[[2-(Benzoyloxy)ethoxy]methyl]uracil: Lacks the methyl group on the uracil moiety.

    1-[[2-(Benzoyloxy)ethoxy]methyl]-5-fluorouracil: Contains a fluorine atom instead of a methyl group on the uracil moiety.

    1-[[2-(Benzoyloxy)ethoxy]methyl]-5-chlorouracil: Contains a chlorine atom instead of a methyl group on the uracil moiety.

Uniqueness

1-[[2-(Benzoyloxy)ethoxy]methyl]-5-methyluracil is unique due to the presence of both benzoyloxy and ethoxy groups, which can influence its chemical reactivity and biological activity. The methyl group on the uracil moiety can also affect its interaction with molecular targets, potentially enhancing its therapeutic properties.

Properties

CAS No.

78097-06-0

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

2-[(5-methyl-2,4-dioxopyrimidin-1-yl)methoxy]ethyl benzoate

InChI

InChI=1S/C15H16N2O5/c1-11-9-17(15(20)16-13(11)18)10-21-7-8-22-14(19)12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,16,18,20)

InChI Key

BVILVUXOHRXCCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)COCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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